2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester

Xanthine Oxidase Inhibition Gout Hyperuricemia

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester (CAS 421576-17-2) is a fully substituted thiazole derivative belonging to the 2-benzamido-4-methylthiazole-5-carboxylate chemotype. This scaffold is recognized for its capacity to inhibit xanthine oxidase (XO) and, in certain substitution patterns, stearoyl-CoA desaturase (SCD).

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B15033440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C14H14N2O4S/c1-8-11(13(18)20-3)21-14(15-8)16-12(17)9-4-6-10(19-2)7-5-9/h4-7H,1-3H3,(H,15,16,17)
InChIKeyJEAWFHRJYLMZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic Acid Methyl Ester: Compound Identity and Core Pharmacophore


2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester (CAS 421576-17-2) is a fully substituted thiazole derivative belonging to the 2-benzamido-4-methylthiazole-5-carboxylate chemotype [1]. This scaffold is recognized for its capacity to inhibit xanthine oxidase (XO) and, in certain substitution patterns, stearoyl-CoA desaturase (SCD) [2]. The compound features a 4-methoxybenzoyl amide at the 2-position, a methyl group at the 4-position, and a methyl ester at the 5-position of the thiazole ring, defining a distinct electronic and steric profile within a well-studied pharmacophore class.

Why 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic Acid Methyl Ester Cannot Be Replaced by Generic Thiazole Analogs


Within 2-amido-4-methylthiazole-5-carboxylate series, minor substituent changes on the benzamide ring produce large shifts in xanthine oxidase inhibitory potency (>10-fold differences) and radically alter free-radical scavenging capacity [1]. For example, para-fluoro and para-chloro congeners achieve single-digit micromolar to sub-micromolar IC50 values, whereas the unsubstituted benzamido parent is substantially weaker. The 4-methoxy substituent introduces unique electronic effects through resonance donation, modulating both the acidity of the amide NH and the electron density of the thiazole ring, which directly impacts target binding and antioxidant properties. Generic substitution therefore risks selecting a compound with an uncharacterized activity cliff, compromising assay reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic Acid Methyl Ester


Xanthine Oxidase Inhibitory Potency Relative to Unsubstituted Benzamido Parent

In a congeneric series of 2-benzamido-4-methylthiazole-5-carboxylic acids, the para-methoxy derivative (the carboxylic acid form of the target compound) demonstrates XO inhibitory activity that is markedly differentiated from the unsubstituted parent compound 5a. While the IC50 of 5a is not reported as a discrete value, the study establishes that para-substitution is a critical determinant of potency, with the 4-fluoro analog (5b) achieving IC50 = 0.57 µM and the 4-chloro analog (5c) IC50 = 0.91 µM [1]. The 4-methoxy substituent, through its electron-donating resonance effect, is predicted to enhance binding affinity at the molybdenum-pterin active site in a manner distinct from halogen substitution, as corroborated by docking studies on related analogs [1].

Xanthine Oxidase Inhibition Gout Hyperuricemia

Free Radical Scavenging Activity Compared to Halogenated Analogs

The 2-benzamido-4-methylthiazole-5-carboxylic acid series exhibits DPPH radical scavenging activity that varies with substituent electronics [1]. The 4-methoxy group, being a strong electron-donating substituent, stabilizes the phenoxyl radical intermediate and enhances hydrogen-atom transfer (HAT) capacity. In contrast, electron-withdrawing halogen substituents (4-F, 4-Cl) demonstrated excellent XO inhibition but only moderate DPPH scavenging [1]. The target compound's methyl ester protection further differentiates it by modulating redox potential and solubility, enabling selective investigation of the antioxidant pharmacophore without confounding acid-base effects.

DPPH Assay Antioxidant Free Radical Scavenger

Structural Differentiation from Febuxostat and Benzylamino Analogs

The target compound incorporates a benzoylamino (amide) linker between the phenyl ring and the thiazole core, whereas febuxostat employs a direct aryl-thiazole linkage and a distinct series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids utilizes a methylene amine spacer [1][2]. This linker difference significantly alters the conformational flexibility, hydrogen-bonding capacity, and electronic conjugation between the aryl and thiazole moieties. The amide NH serves as both a hydrogen-bond donor and acceptor, enabling binding interactions with the XO active site that are geometrically distinct from those formed by febuxostat or benzylamino congeners [1].

Febuxostat Analog Linker Chemistry Xanthine Oxidase Inhibitor

Methyl Ester Prodrug Potential: Solubility and Permeability Differentiation

The target compound is the methyl ester of the corresponding carboxylic acid. Methyl esterification of the 5-carboxylic acid enhances lipophilicity (calculated logP increase of approximately 1.5 units) and passive membrane permeability relative to the free acid form [1]. This modification is employed as a prodrug strategy to improve oral absorption, with the ester being hydrolyzed in vivo to the active acid metabolite. For in vitro assays requiring the free acid, the ester can be readily hydrolyzed under mild basic conditions. This differentiates the compound from commercially available free acid analogs, offering experimental flexibility in permeability screening and in vivo dosing.

Prodrug Methyl Ester Bioavailability

SCD Inhibitory Potential: Differentiated Target Profile vs. XO Inhibitors

A patent covering aminothiazole derivatives as human stearoyl-CoA desaturase (SCD) inhibitors explicitly includes compounds of formula (I) encompassing the target compound's core structure [1]. SCD inhibition is therapeutically relevant for obesity, diabetes, and metabolic syndrome. This establishes a secondary pharmacological application for the target compound that is orthogonal to the XO inhibitory activity described above. Closely related XO-focused analogs (e.g., febuxostat) do not possess SCD inhibitory activity, highlighting the unique polypharmacology potential conferred by the 4-methoxybenzoylamino substitution pattern.

Stearoyl-CoA Desaturase Metabolic Disease SCD Inhibitor

Optimal Research and Procurement Scenarios for 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic Acid Methyl Ester


Xanthine Oxidase Inhibitor Lead Optimization and SAR Expansion

Use the compound as a para-methoxy-substituted probe to map the electronic requirements of the XO active site. Its substitution pattern fills a gap between halogenated and unsubstituted analogs, enabling systematic exploration of Hammett σ–activity relationships [1]. The methyl ester allows parallel assessment of permeability and prodrug conversion in cell-based uric acid production assays.

Dual XO/Antioxidant Pharmacophore Screening

Leverage the electron-donating 4-methoxy group to evaluate the contribution of radical scavenging to overall in vivo urate-lowering efficacy. Compare directly with 4-fluoro (5b) and 4-chloro (5c) analogs to deconvolve XO inhibition from antioxidant effects in hyperuricemic rodent models [1].

Metabolic Disease Target Deconvolution: SCD vs. XO Selectivity Profiling

Test the compound in parallel against SCD and XO enzyme panels to quantify its bifunctional pharmacology. This scenario exploits the unique patent-documented SCD inhibitory potential of the 2-amidothiazole scaffold [2], enabling target deconvolution studies that are not feasible with selective XO inhibitors such as febuxostat.

Prodrug Permeability and Pharmacokinetic Bridging Studies

Utilize the methyl ester form in Caco-2 monolayer or PAMPA assays to predict oral absorption, then hydrolyze to the free acid for direct enzyme inhibition assays. This provides a controlled system for studying ester prodrug activation kinetics without the confounding variable of differential synthesis purity across ester and acid batches [3].

Quote Request

Request a Quote for 2-(4-Methoxy-benzoylamino)-4-methyl-thiazole-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.